molecular formula C34H24N6O3S4 B3010742 N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide CAS No. 397288-98-1

N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide

Cat. No. B3010742
CAS RN: 397288-98-1
M. Wt: 692.85
InChI Key: AISLNQSEMTUDHR-UHFFFAOYSA-N
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Description

N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide is a useful research compound. Its molecular formula is C34H24N6O3S4 and its molecular weight is 692.85. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A significant application of the compound is in the field of anticancer research. Studies have synthesized various derivatives of N-carbamothioylbenzamide and evaluated their anticancer activity. For instance, derivatives designed and synthesized using eco-friendly methods showed potential activity against breast and cervical cancer cell lines, suggesting their utility in developing anticancer drugs (Gaikwad, 2017). Additionally, certain derivatives have exhibited moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers, highlighting their potential in chemotherapy (Ravinaik et al., 2021).

Antimicrobial Agents

The compound's derivatives have also been investigated for their antimicrobial properties. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives synthesized from benzothioamide showed potent antimicrobial activity against various pathogenic strains, with some molecules exhibiting higher potency than reference drugs (Bikobo et al., 2017). This highlights the compound's utility in developing new antimicrobial agents.

Synthesis and Characterization

Research has focused on the synthesis and characterization of derivatives, exploring their potential applications in various therapeutic areas. For example, chemoselective N-benzoylation techniques have been developed to produce compounds of biological interest, advancing the understanding of their chemical properties and potential uses (Singh et al., 2017).

Enzyme Inhibition

Some studies have explored the use of N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide derivatives as enzyme inhibitors. For instance, derivatives have shown inhibitory effects against carbonic anhydrase, suggesting their potential in treating conditions like glaucoma (Tuğrak et al., 2020).

Molecular Docking Studies

Further, molecular docking studies have been employed to understand the interactions between synthesized derivatives and target proteins, providing insights into their potential mechanisms of action and areas for optimization in drug development (Wanjari et al., 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for thiazole and benzamide moieties .

Mode of Action

Based on its structural features, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . The presence of the benzamide and thiazole groups could potentially allow for interactions with a variety of biological targets .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is challenging to accurately predict the biochemical pathways it may affect. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it is plausible that this compound could influence a variety of biochemical pathways depending on its specific targets.

Pharmacokinetics

For instance, the benzamide group could enhance the compound’s solubility, thereby potentially improving its absorption and distribution . The thiazole group, on the other hand, could potentially be metabolized by various enzymes, influencing the compound’s metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of thiazole derivatives, it is possible that this compound could have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its targets. Additionally, the presence of other molecules could potentially compete with the compound for its targets, thereby influencing its efficacy .

properties

IUPAC Name

N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N6O3S4/c41-29(21-7-3-1-4-8-21)39-33(44)37-27-19-46-31(35-27)23-11-15-25(16-12-23)43-26-17-13-24(14-18-26)32-36-28(20-47-32)38-34(45)40-30(42)22-9-5-2-6-10-22/h1-20H,(H2,37,39,41,44)(H2,38,40,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISLNQSEMTUDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CSC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC(=CS5)NC(=S)NC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N6O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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